4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 68109-70-6
VCID: VC18444962
InChI: InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES:
Molecular Formula: C28H26N2O5S
Molecular Weight: 502.6 g/mol

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole

CAS No.: 68109-70-6

Cat. No.: VC18444962

Molecular Formula: C28H26N2O5S

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole - 68109-70-6

Specification

CAS No. 68109-70-6
Molecular Formula C28H26N2O5S
Molecular Weight 502.6 g/mol
IUPAC Name 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole
Standard InChI InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key TYKOZQCHNVLQEU-UHFFFAOYSA-M
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzoxazole core fused with a polyene chain and a 4-methylbenzenesulfonate group. The benzoxazole moiety consists of a planar bicyclic structure with a nitrogen and oxygen atom in the heterocycle. The (2Z,4E)-penta-2,4-dienylidene substituent introduces a conjugated system, while the 3-methyl-1,3-benzoxazol-3-ium group adds cationic character, balanced by the 4-methylbenzenesulfonate anion.

Table 1: Key Structural and Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC28H26N2O5S
Molecular Weight502.6 g/mol
IUPAC Name4-Methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=N+C
Standard InChIKeyTYKOZQCHNVLQEU-UHFFFAOYSA-M

Stereochemical Configuration

The (2Z,4E) designation indicates the geometry of the double bonds in the penta-2,4-dienylidene chain. The Z configuration at C2 ensures substituents on the same side, while the E configuration at C4 places them oppositely, creating a rigid, planar backbone that enhances π-π stacking interactions .

Synthesis Strategies

Catalytic Approaches Using 2-Aminophenol

Benzoxazole derivatives are commonly synthesized via condensation of 2-aminophenol with carbonyl-containing precursors. For this compound, nickel-supported silica catalysts enable a one-pot synthesis with high selectivity (79–89% yield) . The reaction proceeds under reflux in aqueous conditions, leveraging the catalyst’s recyclability for up to four cycles without significant activity loss .

Table 2: Comparative Synthesis Methods

Catalyst SystemConditionsYield (%)Reaction TimeKey Advantages
Ni/SiO2Reflux in H2O79–8945 minRecyclable, aqueous medium
[SMNP@GLP][Cl] (Pd)80°C, DMF, O2 atmosphere83–9518–48 hHigh atom economy, eco-friendly oxidant
Nano-ZnO100°C, DMF60–756–12 hLow cost, simple workup

Physical and Chemical Properties

Solubility and Stability

The 4-methylbenzenesulfonate group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) while the conjugated benzoxazole-polyene system contributes to photostability. The compound’s ionic nature promotes crystallization, as evidenced by its solid-state structure.

Research Challenges and Future Directions

Scalability and Environmental Impact

Current synthesis methods rely on noble metal catalysts (e.g., Pd), raising cost and sustainability concerns. Future work should explore iron- or enzyme-catalyzed routes to improve green chemistry metrics .

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate this compound’s pharmacological potential. Computational modeling of its interaction with proteins (e.g., kinases, DNA topoisomerases) could guide target identification .

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